molecular formula C10H10BrN3O2 B8403973 ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8403973
M. Wt: 284.11 g/mol
InChI Key: UBXLGRCSCOVRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-7-bromo-imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context . The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-5-14-8(12)3-6(11)4-9(14)13-7/h3-5H,2,12H2,1H3

InChI Key

UBXLGRCSCOVRMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=CC2=N1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromopyridine-2,6-diamine (3 g, 15.96 mmol) was dissolved in EtOH (300 mL). Ethyl bromopyruvate (2.34 mL, 16.8 mmol, 90% tech grade) was added. The mixture was heated at reflux for 5 h. The solvent was evaporated under reduced pressure to give a dark tan foam which was triturated with 200 mL of saturated NaHCO3 overnight. The solids were filtered, washed with 2×10 mL of saturated NaHCO3, then triturated with EtOAc (100 mL) twice, filtered and air dried to give the desired product as a tan powder weighing 3.15 g (70%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two

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